3-Bromo-4-methoxy-6-trifluoromethyl-pyridazine
Overview
Description
“3-Bromo-4-methoxy-6-trifluoromethyl-pyridazine” is a chemical compound with the molecular formula C6H4BrF3N2O and a molecular mass of 257.01 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, which is a ring-shaped carbon-containing structure. It also contains a bromine atom, three fluorine atoms, and a methoxy group .Mechanism of Action
Target of Action
It’s known that pyridazine derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
The trifluoromethyl group attached to a hetero aliphatic ring has been shown to improve drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Pyridazine derivatives are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that pyridazine derivatives can have various biological effects, depending on their specific substitutions .
Action Environment
It’s known that environmental conditions can significantly impact the behavior of chemical compounds .
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-4-methoxy-6-trifluoromethyl-pyridazine in lab experiments are its unique chemical properties, high reactivity, and versatility. This compound can be used as a building block for the synthesis of various organic compounds, and as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments are its high reactivity, which can lead to unwanted side reactions, and its toxicity, which can pose a risk to researchers.
Future Directions
There are several future directions for the use of 3-Bromo-4-methoxy-6-trifluoromethyl-pyridazine in scientific research. One direction is the development of new synthetic methods for this compound, which can improve the yield and purity of the product. Another direction is the study of the mechanism of action of this compound, which can provide insights into its reactivity and potential applications. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological samples can be further explored. Finally, the development of new applications for this compound in the field of medicine, such as drug design and delivery, is an exciting area for future research.
Conclusion
In conclusion, this compound is a highly reactive compound that is widely used in scientific research. It is used as a building block for the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of metal ions. The future directions for the use of this compound in scientific research include the development of new synthetic methods, the study of its mechanism of action, and the exploration of new applications in the field of medicine.
Scientific Research Applications
3-Bromo-4-methoxy-6-trifluoromethyl-pyridazine is widely used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various organic compounds, including drugs, agrochemicals, and materials. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, this compound is used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-13-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWBKZNNGYJBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243108 | |
Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073525-72-0 | |
Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073525-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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